molecular formula C12H11N3OS B14460398 4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 72675-27-5

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Katalognummer: B14460398
CAS-Nummer: 72675-27-5
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: UFOCCRRMTZTMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound that features a unique fusion of a thiochromene and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiochromene derivative with a pyrimidine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or thiols .

Wissenschaftliche Forschungsanwendungen

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine is unique due to its specific fusion of thiochromene and pyrimidine rings, which imparts distinct chemical and biological properties. Its methoxy group also contributes to its unique reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

72675-27-5

Molekularformel

C12H11N3OS

Molekulargewicht

245.30 g/mol

IUPAC-Name

4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C12H11N3OS/c1-16-11-8-6-17-9-5-3-2-4-7(9)10(8)14-12(13)15-11/h2-5H,6H2,1H3,(H2,13,14,15)

InChI-Schlüssel

UFOCCRRMTZTMNZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC2=C1CSC3=CC=CC=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.